3,4-diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with 3,4-diethoxy groups. The amide nitrogen is linked to a 1,3,4-thiadiazole ring via a sulfanyl bridge. The thiadiazole’s 5-position is further functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a five-membered amine ring (pyrrolidine) to the structure.
Properties
IUPAC Name |
3,4-diethoxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-3-26-14-8-7-13(11-15(14)27-4-2)17(25)20-18-21-22-19(29-18)28-12-16(24)23-9-5-6-10-23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZLJJHMVUZWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Attachment of the Benzamide Core: The final step involves coupling the thiadiazole intermediate with a benzamide derivative, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
3,4-diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- The target compound’s 3,4-diethoxy groups enhance lipophilicity compared to the nitro-substituted analog , which may influence solubility and membrane permeability.
- The ethoxy-substituted analog demonstrates how positional changes (thiadiazole vs. benzamide substitution) radically modify the scaffold’s pharmacophoric features.
Modifications to the Sulfanyl-Linked Side Chain
Key Observations :
Crystallographic and Computational Insights
- The ethoxy-substituted analog was characterized via single-crystal X-ray diffraction (T = 296 K, mean C–C bond length = 0.003 Å), revealing planar geometry in the benzamide-thiadiazole system. This suggests similar compounds may exhibit predictable packing modes in solid-state applications.
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s pyrrolidine and diethoxy groups may require multi-step synthesis compared to the ethoxy analog , which has a simpler substitution pattern.
- Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., diethoxy) on benzamide may stabilize charge-transfer interactions.
- Bulky side chains (e.g., pyrrolidine) could limit rotational freedom, affecting binding kinetics .
Biological Activity
3,4-Diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiadiazole Ring : The thiadiazole moiety is synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Pyrrolidine Group : This is achieved via nucleophilic substitution reactions.
- Final Coupling to Form Benzamide : The final product is obtained by coupling the thiadiazole derivative with an appropriate benzamide precursor.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzamide and thiadiazole rings. Research indicates that:
- Electron-Withdrawing Groups : Such as halogens at para positions enhance antimicrobial properties against various bacterial strains.
- Electron-Donating Groups : Such as methoxy or hydroxy groups improve anticancer and antioxidant activities .
Anticancer Activity
Studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and A549 .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal:
- Minimum inhibitory concentrations (MICs) indicate effectiveness comparable to conventional antibiotics .
Antioxidant Potential
Research highlights the antioxidant capabilities of this compound. The presence of specific functional groups contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Studies
Several studies have documented the biological effects of related compounds:
- Anticancer Study : A study demonstrated that a structurally similar thiadiazole derivative showed significant inhibition of tumor growth in xenograft models .
- Antimicrobial Efficacy : Another study reported that compounds with similar structural features exhibited potent activity against multidrug-resistant bacterial strains .
Data Tables
| Activity Type | Compound Structure | Effectiveness |
|---|---|---|
| Anticancer | Thiadiazole Derivative | IC50 = 15 µM (MCF-7 cells) |
| Antimicrobial | 3,4-Diethoxy Thiadiazole | MIC = 32 µg/mL (E. coli) |
| Antioxidant | Benzamide Derivative | DPPH Scavenging % = 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
